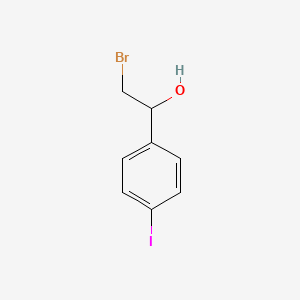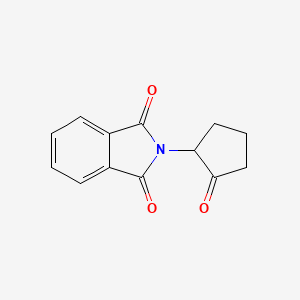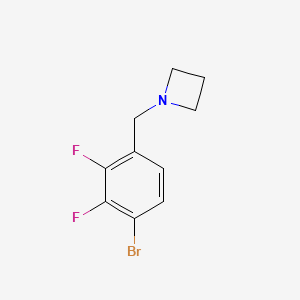
2-Bromo-1-(4-iodophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-iodophenyl)ethanol is an organic compound with the molecular formula C8H6BrIO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and iodine atoms on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-iodophenyl)ethanol typically involves the bromination and iodination of phenyl ethanol derivatives. One common method includes the bromination of 1-(4-iodophenyl)ethanol using bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out at room temperature and monitored until completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-(4-iodophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine and iodine atoms can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-1-(4-iodophenyl)ethanone.
Reduction: 2-Bromo-1-(4-iodophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-iodophenyl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-iodophenyl)ethanol involves its reactivity due to the presence of halogen atoms. The bromine and iodine atoms can participate in various chemical reactions, making the compound a versatile intermediate. The hydroxyl group also plays a crucial role in its reactivity, allowing for further functionalization.
Molecular Targets and Pathways:
Halogenation Reactions: The halogen atoms can undergo substitution or elimination reactions.
Hydroxyl Group Reactions: The hydroxyl group can be oxidized or substituted, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(4-chlorophenyl)ethanol
- 2-Bromo-1-(4-fluorophenyl)ethanol
- 2-Bromo-1-(4-bromophenyl)ethanol
Comparison: 2-Bromo-1-(4-iodophenyl)ethanol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated phenyl ethanols. The combination of these halogens allows for a broader range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H8BrIO |
|---|---|
Molekulargewicht |
326.96 g/mol |
IUPAC-Name |
2-bromo-1-(4-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 |
InChI-Schlüssel |
MBJRWJMSAYJXBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CBr)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)

![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)

![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)

![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)

